molecular formula C8H9N3 B1628611 7-Methyl-1H-indazol-6-amine CAS No. 208457-82-3

7-Methyl-1H-indazol-6-amine

Cat. No. B1628611
CAS RN: 208457-82-3
M. Wt: 147.18 g/mol
InChI Key: JBLVHPDCZDYHAW-UHFFFAOYSA-N
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Description

7-Methyl-1H-indazol-6-amine is a derivative of indazole . Indazoles are important heterocycles in drug molecules and bear a variety of functional groups, displaying versatile biological activities . The molecular weight of 7-Methyl-1H-indazol-6-amine is 147.18 .


Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Various methods have been developed for the synthesis of indazole derivatives . For instance, the synthesis of 1H-indazoles from aminohydrazones with an intramolecular ligand-free palladium-catalyzed C-H amination reaction has been reported .


Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They usually contain two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazole derivatives have been found to exhibit a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . This has led to the development of numerous methods to construct these heterocycles with better biological activities .

Scientific Research Applications

Anticancer Agents

Indazole derivatives, including “7-Methyl-1H-indazol-6-amine”, have been explored for their potential as anticancer agents. The design and synthesis of such compounds aim to target various pathways involved in cancer progression. For instance, pazopanib derivatives have been studied for their antitumor properties .

Antimicrobial Activity

Compounds with an indazole moiety have shown moderate-to-high activity against a range of bacterial cultures, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli. Specific indazole compounds have demonstrated high antistaphylococcal activity .

Chemical Synthesis

“7-Methyl-1H-indazol-6-amine” is a compound of interest in the field of chemical synthesis. It serves as a building block for various synthetic strategies, including transition metal-catalyzed reactions and reductive cyclization reactions .

Safety and Hazards

While specific safety and hazard information for 7-Methyl-1H-indazol-6-amine is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Indazole derivatives have shown promise in various fields of medicinal chemistry due to their diverse biological activities . Future research could focus on developing new synthetic methods for these compounds and exploring their potential applications in drug development .

properties

IUPAC Name

7-methyl-1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-7(9)3-2-6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLVHPDCZDYHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596241
Record name 7-Methyl-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1H-indazol-6-amine

CAS RN

208457-82-3
Record name 7-Methyl-1H-indazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208457-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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